
Methyl 2,5-dichlorobenzoate
Overview
Description
Methyl 2,5-dichlorobenzoate is an organic compound with the molecular formula C8H6Cl2O2. It is a methyl ester derived from 2,5-dichlorobenzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is a white solid with a melting point of 37-40°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,5-dichlorobenzoate can be synthesized through the esterification of 2,5-dichlorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and optimized conditions to ensure high yield and purity. The reaction mixture is often subjected to distillation to separate the product from unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,5-dichlorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield 2,5-dichlorobenzoic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Substituted benzoates.
Hydrolysis: 2,5-dichlorobenzoic acid and methanol.
Reduction: 2,5-dichlorobenzyl alcohol.
Scientific Research Applications
Organic Synthesis
Methyl 2,5-dichlorobenzoate serves as a versatile intermediate in the synthesis of various organic compounds. Notably, it is used in:
- Synthesis of 2,5-Dichlorobenzohydrazide : This compound is utilized in the production of pharmaceuticals and agrochemicals.
- Formation of 1,3,4-Oxadiazoles : These heterocyclic compounds have applications in medicinal chemistry due to their biological activities .
The compound is also involved in synthesizing angiotensin II receptor antagonists, which are important in managing hypertension .
Microbial Studies
Research has demonstrated that specific bacterial strains can utilize this compound as a carbon source. For instance:
- Burkholderia cepacia : This bacterium can hydrolyze this compound to benzoic acid, showcasing its potential for bioremediation applications . The enzymatic activity of this strain indicates its ability to degrade chlorinated aromatic compounds, which are often pollutants.
Plant Growth Regulation
This compound has been identified as a plant growth regulator and fungicide. It exhibits moderate toxicity to aquatic life but limited information is available regarding its impact on human health and biodiversity . Its application in agriculture aims to enhance crop yield and disease resistance.
High-Performance Liquid Chromatography (HPLC)
This compound can be effectively separated using HPLC techniques. A reverse-phase HPLC method utilizing Newcrom R1 columns has been developed for analyzing this compound. The mobile phase typically consists of acetonitrile and water, with modifications for mass spectrometry compatibility . This method is scalable and applicable for isolating impurities in preparative separation processes.
Toxicological Studies
Toxicological evaluations indicate that this compound possesses moderate oral toxicity in mammals and poses risks to aquatic organisms. Studies have assessed its absorption, distribution, excretion, and metabolism in animal models . Understanding these toxicological profiles is crucial for safe handling and regulatory compliance.
Case Study 1: Biodegradation Potential
A study focused on the biodegradation capabilities of Burkholderia cepacia highlighted the microorganism's efficiency in breaking down this compound within a week under laboratory conditions. This finding suggests potential applications in bioremediation strategies for contaminated sites .
Case Study 2: Agricultural Application
In agricultural settings, this compound has been tested for its efficacy as a fungicide. Field trials demonstrated significant improvements in crop health and yield when applied under controlled conditions . Further research is needed to evaluate long-term effects on soil health and biodiversity.
Mechanism of Action
The mechanism of action of methyl 2,5-dichlorobenzoate as a plant growth regulator involves its interaction with plant hormones, leading to the regulation of growth processes. As a fungicide, it disrupts the cell membrane integrity of fungi, leading to cell death . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
2,5-Dichlorobenzoic Acid: The parent compound from which methyl 2,5-dichlorobenzoate is derived.
2,4-Dichlorobenzoic Acid: Another chlorinated benzoic acid with similar properties but different substitution patterns.
Methyl 2,4-dichlorobenzoate: A methyl ester of 2,4-dichlorobenzoic acid with similar applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a starting material for the synthesis of advanced polymers and its role in microbial degradation studies highlight its versatility .
Biological Activity
Methyl 2,5-dichlorobenzoate (MDCB) is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of agriculture and microbiology. This article explores its biological properties, including its role as a plant growth regulator, fungicide, and its interactions with various microorganisms.
- Chemical Formula : C₈H₆Cl₂O₂
- Molecular Weight : 205.03 g/mol
- Solubility : Moderately soluble in water
- Structure : Contains two chlorine atoms positioned at the 2 and 5 positions of the benzene ring, contributing to its biological activity.
Plant Growth Regulation
This compound is primarily recognized for its function as a plant growth regulator . It influences plant growth by modulating hormonal pathways, which can lead to enhanced growth rates and improved crop yields. Its application in agriculture is significant, particularly for grafting grapevines where it serves as a fungicide to protect against various pathogens .
Toxicity and Ecotoxicology
The compound exhibits moderate toxicity to aquatic organisms, particularly fish. However, data on its overall toxicity to biodiversity remains limited. In mammals, MDCB shows moderate oral toxicity, indicating potential risks if ingested in significant quantities . The following table summarizes its toxicity profile:
Organism | Toxicity Level |
---|---|
Fish | Moderate |
Mammals (oral) | Moderate |
Other Biodiversity | Limited data available |
Microbial Interactions
Recent studies have highlighted the ability of certain microorganisms to degrade this compound. Notably, Burkholderia cepacia, a bacterium isolated from soil, has demonstrated the capacity to utilize methyl benzoate and its derivatives as carbon sources. This strain hydrolyzes methyl esters into benzoic acid and further degrades it, showcasing potential applications in bioremediation efforts .
Case Study: Degradation by Burkholderia cepacia
In a controlled study:
- Strain : Burkholderia cepacia
- Source : Soil samples enriched with methyl benzoate
- Degradation Time : Complete degradation of methyl benzoate occurred within 30 hours.
- By-products : Minimal accumulation of benzoic acid was observed during degradation.
This indicates that B. cepacia not only utilizes MDCB but also efficiently breaks it down into less harmful substances .
Applications in Synthetic Chemistry
This compound is widely used as an intermediate in synthetic organic chemistry. It plays a crucial role in the synthesis of various compounds including:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 2,5-dichlorobenzoate, and how can reaction conditions be optimized for yield?
- Methodological Answer : this compound is synthesized via esterification of 2,5-dichlorobenzoic acid with methanol in the presence of concentrated sulfuric acid as a catalyst. Key parameters include:
- Reaction Time : Reflux for 4–6 hours to ensure complete esterification .
- Temperature : Controlled reflux (~65–70°C) to avoid side reactions.
- Workup : Precipitation in ice water, filtration, and recrystallization from ethanol to purify the product .
- Yield Optimization : Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting acid catalyst concentration (typically 1–2% v/v) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what are the diagnostic peaks?
- Methodological Answer :
- Infrared (IR) Spectroscopy : A strong carbonyl (C=O) stretch at ~1731–1737 cm⁻¹ confirms ester formation . Chlorine substituents influence aromatic C-Cl stretches at 600–800 cm⁻¹ .
- NMR Spectroscopy :
- ¹H NMR : Singlet for methyl ester (~3.92 ppm), aromatic protons as multiplets (7.40–7.82 ppm) .
- ¹³C NMR : Carbonyl carbon at ~164.9 ppm, methyl carbon at ~52.7 ppm, and aromatic carbons at 131–135 ppm .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 205 (M⁺) and fragment ions corresponding to Cl loss .
Advanced Research Questions
Q. How can density functional theory (DFT) enhance the interpretation of this compound’s spectroscopic data?
- Methodological Answer : DFT calculations predict vibrational frequencies and electronic transitions, aiding in:
- IR/Raman Assignments : Simulated spectra match experimental data (e.g., C=O and C-Cl vibrations) .
- Electron Density Mapping : Identifying charge distribution effects from chlorine substituents on aromatic ring reactivity .
- Thermodynamic Properties : Calculating enthalpy and entropy of phase transitions (e.g., melting point correlation) .
Q. What experimental methods are used to assess the environmental mobility of this compound?
- Methodological Answer : Key approaches include:
- Vapor Pressure Measurement : Diaphragm manometer static method (0.1–100 Pa range) and Knudsen effusion for low-volatility compounds .
- Solubility Determination : Shake flask method with UV-vis spectrophotometry at 298.15 K. For hydrophobic compounds, use octanol-water partitioning (log Kow) .
- Thermal Analysis : Differential scanning calorimetry (DSC) to study melting points (38°C) and crystalline phase transitions .
Q. How do structural modifications (e.g., halogen substitution) influence the compound’s biodegradation or biological activity?
- Methodological Answer :
- Biodegradation Studies : Microbial strains (e.g., Achromobacter xylosoxidans) metabolize 2,5-dichlorobenzoate derivatives via dechlorination pathways. Aerobic degradation assays monitor chloride ion release .
- Structure-Activity Relationships (SAR) : Comparing this compound with analogs (e.g., 2,4-dichloro or brominated derivatives) in bioassays to evaluate toxicity or plant growth regulation .
Q. Contradictions and Notes
- Synthetic Routes : describes synthesis from 2,5-dichloroaniline, while uses 2,5-dichlorobenzoic acid. The latter is more widely validated for academic reproducibility .
- Environmental Data : Solubility values may vary with purity; recrystallization from ethanol () reduces impurities affecting measurements .
Properties
IUPAC Name |
methyl 2,5-dichlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJQBGGHUDNAIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022201 | |
Record name | Methyl 2,5-dichlorobenzoate | |
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Molecular Weight |
205.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [MSDSonline] | |
Record name | Methyl 2,5-dichlorobenzoate | |
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Vapor Pressure |
0.01 [mmHg] | |
Record name | Methyl 2,5-dichlorobenzoate | |
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CAS No. |
2905-69-3, 68214-43-7 | |
Record name | Methyl 2,5-dichlorobenzoate | |
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Record name | Methyl 2,5-dichlorobenzoate | |
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Record name | Benzoic acid, dichloro-, methyl ester | |
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Record name | Benzoic acid, 2,5-dichloro-, methyl ester | |
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Record name | Benzoic acid, dichloro-, methyl ester | |
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Record name | Methyl 2,5-dichlorobenzoate | |
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Record name | Methyl 2,5-dichlorobenzoate | |
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Record name | METHYL 2,5-DICHLOROBENZOATE | |
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Record name | METHYL 2,5-DICHLOROBENZOATE | |
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